molecular formula C9H6ClN3O2 B2713769 4-(3-chloro-1H-1,2,4-triazol-5-yl)benzoic acid CAS No. 1219558-43-6

4-(3-chloro-1H-1,2,4-triazol-5-yl)benzoic acid

Cat. No.: B2713769
CAS No.: 1219558-43-6
M. Wt: 223.62
InChI Key: FXHPTDNLKRJKAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Chloro-1H-1,2,4-triazol-5-yl)benzoic acid is a heterocyclic compound combining a benzoic acid core with a 1,2,4-triazole moiety substituted with a chlorine atom at the 3-position. This structure confers unique physicochemical properties, making it a valuable scaffold in medicinal chemistry and materials science. The chlorine atom enhances electronegativity, while the triazole ring contributes to hydrogen-bonding capabilities, influencing both reactivity and biological interactions .

Properties

IUPAC Name

4-(5-chloro-1H-1,2,4-triazol-3-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3O2/c10-9-11-7(12-13-9)5-1-3-6(4-2-5)8(14)15/h1-4H,(H,14,15)(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXHPTDNLKRJKAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=N2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chloro-1H-1,2,4-triazol-5-yl)benzoic acid typically involves the reaction of 3-chloro-1H-1,2,4-triazole with a benzoic acid derivative. One common method includes the use of a coupling reaction where the triazole ring is introduced to the benzoic acid framework under controlled conditions. The reaction often requires the presence of a catalyst and may be carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-(3-chloro-1H-1,2,4-triazol-5-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazole derivatives, while esterification reactions produce esters of this compound .

Mechanism of Action

The mechanism of action of 4-(3-chloro-1H-1,2,4-triazol-5-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The triazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Derivatives with Modified Carboxylic Acid Groups

  • Methyl 2-(3-chloro-1H-1,2,4-triazol-5-yl)benzoate
    • Structure : Ester derivative of the target compound.
    • Properties : Reduced acidity compared to the carboxylic acid, impacting solubility (logP likely higher). Used as an intermediate in synthesis.
    • Data : Purity 95%, CAS 1279219-63-4, MFCD31583431 .
Compound Name Molecular Formula Molecular Weight (g/mol) Key Feature Application
4-(3-Chloro-1H-1,2,4-triazol-5-yl)benzoic acid C₉H₆ClN₃O₂ 223.62 Free carboxylic acid Drug intermediate
Methyl 2-(3-chloro-1H-1,2,4-triazol-5-yl)benzoate C₁₀H₈ClN₃O₂ 237.64 Esterified carboxyl Synthetic intermediate

Triazole-to-Tetrazole Bioisosteric Replacements

  • 5-Chloro-2-methoxy-4-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid

    • Structure : Tetrazole replaces triazole; methoxy group at 2-position.
    • Properties : Tetrazole acts as a carboxylic acid bioisostere, enhancing metabolic stability. The methoxy group increases lipophilicity.
    • Data : Molecular weight 254.63, CAS 926268-74-8 .
  • 2-Chloro-5-(1H-tetrazol-1-yl)benzoic acid

    • Structure : Tetrazole at 5-position; chlorine at 2-position.
    • Properties : High purity (≥95%), used in pharmaceuticals and agrochemicals due to dual reactivity.
    • Data : CAS 190270-10-1, molecular weight 224.6 g/mol .
Compound Name Molecular Formula Molecular Weight (g/mol) Key Feature Application
This compound C₉H₆ClN₃O₂ 223.62 Triazole core Enzyme inhibition
5-Chloro-2-methoxy-4-(1H-tetrazol-1-yl)benzoic acid C₉H₇ClN₄O₃ 254.63 Tetrazole bioisostere Drug design
2-Chloro-5-(1H-tetrazol-1-yl)benzoic acid C₈H₅ClN₄O₂ 224.60 Positional isomerism Agrochemicals

Substituent Variations on the Triazole Ring

  • 4-(1-Ethyl-1H-1,2,4-triazol-5-yl)benzoic acid

    • Structure : Ethyl group replaces chlorine at triazole 3-position.
    • Properties : Increased hydrophobicity; ethyl may sterically hinder interactions. Used in metal coordination studies .
  • 3-(3-Chloro-1H-1,2,4-triazol-5-yl)-1-propanol Structure: Propanol chain replaces benzoic acid. Data: Molecular weight 161.59 g/mol .
Compound Name Molecular Formula Molecular Weight (g/mol) Key Feature Application
This compound C₉H₆ClN₃O₂ 223.62 Chloro-substituted Enzyme inhibition
4-(1-Ethyl-1H-1,2,4-triazol-5-yl)benzoic acid C₁₀H₁₀N₃O₂ 204.20 Ethyl substituent Coordination chemistry
3-(3-Chloro-1H-1,2,4-triazol-5-yl)-1-propanol C₅H₈ClN₃O 161.59 Alcohol side chain Prodrug synthesis

Positional Isomers and Halogen Variations

  • 3-Chloro-5-(2-chlorophenyl)benzoic acid
    • Structure : Lacks triazole; chlorine and phenyl substituents.
    • Properties : Simpler structure with lower hydrogen-bonding capacity. Used as a building block in organic synthesis .
Compound Name Molecular Formula Molecular Weight (g/mol) Key Feature Application
This compound C₉H₆ClN₃O₂ 223.62 Triazole-chloro hybrid Multitarget ligands
3-Chloro-5-(2-chlorophenyl)benzoic acid C₁₃H₉Cl₂O₂ 275.12 Di-chloro aromatic Organic synthesis

Key Research Findings

  • Enzyme Inhibition : Triazole derivatives, including this compound, exhibit α-glucosidase and lipase inhibitory activity, making them candidates for diabetes therapeutics .
  • Synthetic Utility : Ester derivatives (e.g., methyl benzoate analogs) serve as intermediates in synthesizing metal-organic frameworks (MOFs) and pharmaceuticals .
  • Bioisosterism : Tetrazole analogs demonstrate comparable pharmacological profiles to triazoles but with improved metabolic stability .

Biological Activity

4-(3-chloro-1H-1,2,4-triazol-5-yl)benzoic acid is a triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a triazole ring, which is known for its versatility in medicinal chemistry, and a benzoic acid moiety that enhances its biological interactions.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C9H6ClN3O2\text{C}_9\text{H}_6\text{ClN}_3\text{O}_2

This structure includes:

  • A triazole ring (a five-membered ring containing three nitrogen atoms).
  • A benzoic acid group that contributes to its acidity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The triazole ring can inhibit certain enzymes involved in cell proliferation and metabolism, which is critical in cancer therapy. Additionally, the compound may modulate various biochemical pathways related to microbial growth and cancer cell survival.

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity. The presence of the chlorine atom in this compound may enhance its efficacy against various pathogens. Studies have shown that similar compounds can inhibit the growth of bacteria and fungi by disrupting their metabolic processes.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. For instance, a series of studies on triazole-benzoic acid hybrids demonstrated potent inhibitory effects against various cancer cell lines. The IC50 values for these compounds ranged from 15.6 to 23.9 µM against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, showing comparable or superior activity to established chemotherapeutics like doxorubicin .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Reference
This compoundMCF-715.6
DoxorubicinMCF-719.7
This compoundHCT-11622.6
DoxorubicinHCT-11622.6

Case Studies

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various triazole-benzoic acid hybrids and their biological evaluations. Notably, compounds with structural modifications showed enhanced selectivity and potency against cancer cells while exhibiting minimal toxicity towards normal cells . Another investigation focused on the apoptotic effects induced by these compounds in MCF-7 cells, confirming their potential as effective anticancer agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.